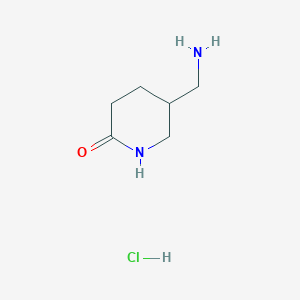

5-(Aminomethyl)piperidin-2-one hydrochloride

Description

Historical Context and Discovery

5-(Aminomethyl)piperidin-2-one hydrochloride emerged as a synthetic target in the early 2000s, with its first documented synthesis occurring on October 26, 2006, as recorded in PubChem (CID 10749203). The compound gained attention due to its structural similarity to bioactive piperidine derivatives, which are prevalent in pharmaceutical research. Early synthetic routes involved reductive amination of 5-oxopiperidine with formaldehyde and ammonia, a method later optimized for higher yields. Patent literature from 1999 (US5374728A) further advanced production techniques by detailing catalytic hydrogenation strategies for related aminomethylpiperidines, indirectly influencing methodologies for this compound.

Nomenclature and Classification

IUPAC Name : 5-(Aminomethyl)piperidin-2-one hydrochloride

CAS Registry Number : 339182-26-2

Synonyms :

Classified as a δ-lactam derivative, it belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and a ketone group at position 2. The hydrochloride salt enhances its stability and solubility for research applications.

Structural Position within Piperidine Derivatives

The compound’s structure consists of a piperidin-2-one core (a cyclic amide) with an aminomethyl substituent at position 5 (Table 1). This configuration distinguishes it from:

- 2-Piperidinone : A simple lactam without substituents.

- 3-(Aminomethyl)piperidin-2-one hydrochloride : Positional isomer with the aminomethyl group at position 3.

- 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol : Complex derivatives with fused heterocyclic systems.

Table 1: Structural Comparison of Piperidine Derivatives

| Compound | Core Structure | Substituent Position | Functional Groups |

|---|---|---|---|

| 5-(Aminomethyl)piperidin-2-one | Piperidin-2-one | C5 | Aminomethyl, ketone |

| 2-Piperidinone | Piperidin-2-one | None | Ketone |

| 3-(Aminomethyl)piperidin-2-one | Piperidin-2-one | C3 | Aminomethyl, ketone |

Global Harmonized System Classification

The compound’s hazards are categorized under GHS as follows:

Table 2: GHS Classification and Labeling

| Hazard Class | GHS Code | Pictogram | Signal Word | Precautionary Measures |

|---|---|---|---|---|

| Skin Irritation | H315 | GHS07 | Warning | P280 (Wear protective gloves) |

| Eye Irritation | H319 | GHS07 | Warning | P305+P351+P338 (Eye rinsing) |

| Acute Toxicity (Oral) | H302 | GHS07 | Warning | P301+P312 (Medical attention) |

| Respiratory Irritation | H335 | GHS07 | Warning | P261 (Avoid inhalation) |

Significance in Chemical Research

5-(Aminomethyl)piperidin-2-one hydrochloride serves as a versatile intermediate in:

- Drug Discovery :

- Dual Pharmacology Agents : Key scaffold in MABA (muscarinic antagonist/β2 agonist) bronchodilators, such as TD-5959 for COPD.

- Kinase Inhibitors : Precursor for 1,4,9-triazaspiro[5.5]undecan-2-one derivatives targeting CDK enzymes.

- Opioid Receptor Ligands : Modified to create 4-anilidopiperidine analogs with analgesic properties.

Synthetic Chemistry :

Materials Science :

The compound’s bifunctional reactivity (amine and ketone groups) enables diverse modifications, making it indispensable in medicinal and synthetic chemistry.

Properties

IUPAC Name |

5-(aminomethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-3-5-1-2-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDWTAPIEZJLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803612-35-2 | |

| Record name | 5-(aminomethyl)piperidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Design and Catalyst Selection

The catalytic hydrogenation of cyano groups to aminomethyl moieties, as demonstrated in the synthesis of 2-aminomethylpiperidine, offers a foundational approach for introducing the aminomethyl group at position 5 of piperidin-2-one. Starting with 5-cyano-piperidin-2-one, cobalt-based catalysts (e.g., 44–47% Co on kieselguhr) under high-pressure hydrogenation (10–25 MPa) enable selective reduction of the nitrile to the primary amine without reducing the ketone. This selectivity arises from the catalyst’s preference for nitrile hydrogenation over ketone reduction under optimized temperatures (90–180°C).

Reaction Optimization and Challenges

Critical parameters include ammonia concentration (up to 10 mol per mol substrate) and solvent choice (toluene or ethanol-water mixtures). For instance, in analogous systems, a 1:1.1 molar ratio of piperidine to urea in ethanol-water (1:1–4 v/v) minimizes side reactions during intermediate steps. However, the ketone in piperidin-2-one necessitates inert conditions to prevent enolization or nucleophilic attack, requiring precise pH control (neutral to mildly acidic).

Hofmann Rearrangement of Carboxamide Intermediates

Amide Activation and Rearrangement

The Hofmann rearrangement, employed in synthesizing N-aminopiperidine hydrochloride, provides a pathway to convert carboxamides to amines. Applying this to 5-carbamoyl-piperidin-2-one, treatment with chlorine gas (1:1–1.5 mol ratio) in ethanol-water at 0–20°C generates an isocyanate intermediate, which undergoes rearrangement under basic conditions (10–20% NaOH) to yield 5-aminomethyl-piperidin-2-one. Subsequent HCl treatment forms the hydrochloride salt.

Yield and Byproduct Considerations

Optimal yields (reported at >70% for analogous compounds) depend on stoichiometric control of chlorine and NaOH. Over-chlorination risks forming N-chloro byproducts, while insufficient base leads to incomplete rearrangement. The piperidin-2-one ring’s rigidity may sterically hinder rearrangement, necessitating extended reaction times (1–2 hours).

Reductive Amination Strategies

Ketone-Amine Coupling

Reductive amination of 5-formyl-piperidin-2-one with ammonia or ammonium salts offers a direct route. Using sodium cyanoborohydride in methanol at pH 6–7, the imine intermediate is reduced to the amine. However, the ketone at position 2 may compete in imine formation, requiring protective strategies such as ketalization.

Protecting Group Applications

Temporary protection of the piperidin-2-one ketone as a ethylene ketal (using ethylene glycol and acid catalysis) prevents undesired reactions during reductive amination. Post-reduction, acidic hydrolysis (HCl/water) regenerates the ketone and yields the hydrochloride salt. This method mirrors ligand synthesis approaches where hydroxyl and carboxylate groups are protected as tert-butyl esters.

Multi-Step Synthesis via Nitroso Intermediates

Nitrosation and Reduction

Inspired by the synthesis of N-aminopiperidine hydrochloride, nitrosation of 5-methyl-piperidin-2-one with sodium nitrite under acidic conditions (HCl, 0–5°C) forms 5-nitroso-piperidin-2-one. Reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran converts the nitroso group to aminomethyl, followed by HCl treatment to isolate the hydrochloride.

Practical Limitations

This route, while concise, faces challenges in nitroso intermediate stability. Side reactions such as dimerization or over-reduction to hydroxylamine are mitigated by strict temperature control (−10 to 0°C) and rapid workup.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Catalytic hydrogenation excels in scalability, with patent examples achieving 80–90% conversion at 25 MPa pressure. Conversely, Hofmann rearrangement’s reliance on chlorine gas complicates large-scale applications despite high yields. Reductive amination offers modularity but requires protective groups, adding steps.

Functional Group Compatibility

The ketone’s presence mandates careful catalyst and condition selection. Cobalt catalysts in hydrogenation avoid ketone reduction, whereas palladium or nickel risks over-hydrogenation. Hofmann rearrangement’s basic conditions necessitate ketone protection if acidic protons are present.

Data Tables for Method Comparison

Table 1. Key Reaction Parameters and Outcomes

Table 2. Byproduct Formation Across Methods

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 5-(Aminomethyl)piperidin-2-one.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidin-2-one derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules, including piperidine derivatives and other heterocycles. It is frequently employed in reactions such as oxidation, reduction, and substitution to yield various derivatives .

Biology

- Enzyme Mechanisms : 5-(Aminomethyl)piperidin-2-one hydrochloride is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to inhibit enzymes like acetylcholinesterase (AChE) makes it relevant in neuropharmacological research .

Medicine

- Drug Development : The compound is investigated for its potential therapeutic applications, particularly as a precursor for drugs targeting neurological disorders and cancer treatment. Its derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells .

Industry

- Pharmaceutical Production : It is widely used in the pharmaceutical industry for producing drugs due to its versatility as a synthetic intermediate .

Biological Activities

Recent studies have revealed several key biological activities associated with 5-(Aminomethyl)piperidin-2-one hydrochloride:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens, suggesting its application in infectious disease treatment .

- Anticancer Properties : Research indicates that derivatives can induce cell death in cancer cells through mechanisms such as disruption of microtubule polymerization and cell cycle arrest .

- Neuropharmacological Effects : It modulates neurotransmitter systems, positioning it as a candidate for treating conditions like Alzheimer's disease due to its AChE inhibitory activity .

Case Studies

Several case studies illustrate the applications of this compound:

Anticancer Activity Study

A study evaluated the cytotoxic effects of various piperidine derivatives on glioblastoma cells. Modifications at specific positions significantly enhanced cytotoxicity, indicating that structural variations can dramatically influence biological outcomes.

Neuropharmacological Investigation

Another study examined the effects of this compound on neurotransmitter systems. Findings revealed that it could enhance synaptic transmission by inhibiting AChE activity, crucial for improving cognitive functions in Alzheimer's disease models .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)piperidin-2-one hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 5-(aminomethyl)piperidin-2-one hydrochloride with its analogs:

Substituent Position and Stereochemistry

- Positional Isomerism: The placement of the aminomethyl group significantly impacts biological activity. For example, (6R)-6-(aminomethyl)piperidin-2-one hydrochloride () exhibits chirality, which is critical for interactions with enantioselective targets like enzymes or receptors. In contrast, analogs with substituents at the 3-position (e.g., (S)-3-amino-1-methylpiperidin-2-one·HCl) may prioritize different binding pockets .

- Chain Length: 1-(2-aminoethyl)piperidin-2-one HCl () has a longer alkyl chain, which could enhance lipophilicity and membrane permeability compared to aminomethyl-substituted derivatives .

Lactam Ring Size and Stability

- Piperidin-2-one (6-membered lactam): Larger ring size reduces steric strain, improving thermodynamic stability. Derivatives like (6R)-6-(aminomethyl)piperidin-2-one HCl are often used in drug synthesis due to their balanced solubility and stability .

- Oxazolidin-2-one (5-membered lactam): Smaller rings (e.g., 5-(aminomethyl)-1,3-oxazolidin-2-one HCl) exhibit higher ring strain but faster metabolic clearance, making them suitable for short-acting therapeutic agents .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: Piperidin-2-one derivatives with aminomethyl groups are frequently employed in synthesizing kinase inhibitors (e.g., pexidartinib hydrochloride in ) or protease inhibitors. The hydrochloride salt form enhances crystallinity and shelf life .

- Agrochemical Applications: Compounds like 1-(2-aminoethyl)piperidin-2-one HCl () are utilized in pesticides due to their stability under environmental conditions .

Research Findings and Key Insights

- Synthetic Utility: Stereochemically pure analogs (e.g., (6R)-6-(aminomethyl)piperidin-2-one HCl) are synthesized via chiral resolution or asymmetric catalysis, as seen in patent literature () .

- Market Trends: Oxazolidinone derivatives (e.g., 4-[4-[(5S)-5-(aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone HCl) are gaining traction in antibiotic development, highlighting the importance of lactam diversity in drug discovery .

Biological Activity

5-(Aminomethyl)piperidin-2-one hydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

5-(Aminomethyl)piperidin-2-one hydrochloride, with the CAS number 1803612-35-2, is synthesized through the reaction of piperidin-2-one with formaldehyde and ammonium chloride in an aqueous medium. The product is typically isolated via crystallization. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of 5-(Aminomethyl)piperidin-2-one hydrochloride primarily involves its role as a ligand that binds to specific proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways and cellular processes. The compound has been studied for its potential to act on GABA_A receptors, which are crucial for neurotransmission in the central nervous system .

Enzyme Interactions

5-(Aminomethyl)piperidin-2-one hydrochloride has been shown to interact with various enzymes, which may lead to therapeutic effects. The compound's ability to inhibit or activate specific enzymes makes it a candidate for further research in drug development .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound may possess antimicrobial and anti-inflammatory properties, making it a potential agent for treating infections and inflammatory conditions. Its mechanism likely involves interference with bacterial growth by inhibiting folic acid synthesis, similar to other sulfonamide derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 5-(Aminomethyl)piperidin-2-one hydrochloride:

-

GABA_A Receptor Binding : A study demonstrated that derivatives of this compound could activate GABA_A receptors selectively, showing varying degrees of intrinsic activity across different receptor subtypes .

Compound IC50 (μM) Receptor Subtype 5a 1.4 α2 6a 183 α1 - Cytotoxicity Studies : The cytotoxic effects of related piperidine compounds were assessed in glioblastoma cell lines, indicating that modifications at specific positions could enhance or reduce cytotoxicity. For instance, certain derivatives exhibited significant growth inhibition at low concentrations .

- Mechanisms of Cell Death : Research has shown that compounds similar to 5-(Aminomethyl)piperidin-2-one hydrochloride can induce methuosis—a form of cell death characterized by vacuolization—highlighting their potential as anticancer agents .

Comparison with Related Compounds

5-(Aminomethyl)piperidin-2-one hydrochloride can be compared with other piperidine derivatives:

| Compound | Unique Features |

|---|---|

| Piperidine | Basic structure without functional groups |

| Piperidin-2-one | Parent compound lacking aminomethyl group |

| N-Methylpiperidin-2-one | Methyl substitution on nitrogen |

The aminomethyl group in 5-(Aminomethyl)piperidin-2-one hydrochloride enhances its reactivity and broadens its range of chemical transformations compared to its analogs.

Q & A

Q. How can computational modeling enhance the design of derivatives with improved potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.